molecular formula C12H18O4 B13097336 4,6-O-Cyclohexylidene-D-glucal

4,6-O-Cyclohexylidene-D-glucal

Cat. No.: B13097336
M. Wt: 226.27 g/mol
InChI Key: SZCBOVRLIDZTHD-MXWKQRLJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-O-Cyclohexylidene-D-glucal typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucal using cyclohexanone in the presence of an acid catalyst. One common method involves the use of bis(benzonitrile)palladium(II) dichloride and silver trifluoromethanesulfonate in dichloromethane at -78°C under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-O-Cyclohexylidene-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4,6-O-Cyclohexylidene-D-glucal is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-O-Cyclohexylidene-D-glucal involves its role as a protected intermediate in synthetic pathways. The cyclohexylidene group protects the hydroxyl groups at the 4 and 6 positions, allowing selective reactions at other positions of the glucose ring. This protection is crucial for the synthesis of complex carbohydrates and glycosides, as it prevents unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-O-Cyclohexylidene-D-glucal is unique due to its cyclohexylidene protective group, which provides distinct steric and electronic properties compared to benzylidene and isopropylidene groups. This uniqueness can influence the reactivity and selectivity of the compound in synthetic applications .

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol

InChI

InChI=1S/C12H18O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,9-11,13H,1-3,5-6,8H2/t9-,10-,11+/m1/s1

InChI Key

SZCBOVRLIDZTHD-MXWKQRLJSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C(C=CO3)O

Origin of Product

United States

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